molecular formula C27H30O15 B191644 Nicotiflorin CAS No. 17650-84-9

Nicotiflorin

Cat. No.: B191644
CAS No.: 17650-84-9
M. Wt: 594.5 g/mol
InChI Key: RTATXGUCZHCSNG-QHWHWDPRSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nicotiflorin plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It scavenges free radicals such as 2,2-diphenyl-1-picrylhydrazyl and ABTS radicals, thereby protecting cells from oxidative stress . This compound interacts with several enzymes and proteins, including tyrosine hydroxylase and endothelial nitric oxide synthase. It prevents hydrogen peroxide-induced decreases in tyrosine hydroxylase activity in PC12 cells and upregulates endothelial nitric oxide synthase activity in rat cerebral blood vessel endothelial cells . These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting against oxidative damage.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it reduces the release of nitric oxide, an inflammatory mediator, thereby providing endothelial protection . In neuronal cells, this compound protects against cell death induced by oxidative stress and ischemia-reperfusion injury . It also influences cell signaling pathways, such as the Akt/FoxO/BCl signaling pathway, and modulates gene expression related to inflammation and oxidative stress . These cellular effects underscore the compound’s potential in treating inflammatory and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to core target proteins, such as matrix metalloproteinase 9, and inhibits the activation of the nuclear factor kappa B pathway . This compound also attenuates the activation of the NLRP3 inflammasome, thereby reducing inflammation . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammation, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its antioxidant and neuroprotective activities over extended periods . Long-term studies have shown that this compound can consistently reduce brain infarct volume and neurological deficits in animal models of cerebral ischemia . These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving cerebral ischemia-reperfusion injury, this compound administered at doses of 2.5, 5, and 10 mg/kg significantly reduced brain infarct volume and improved neurological outcomes . At higher doses, potential toxic or adverse effects have not been extensively reported, indicating a relatively safe profile at therapeutic doses

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as tyrosine hydroxylase and endothelial nitric oxide synthase, influencing metabolic flux and metabolite levels . This compound’s role in these pathways highlights its potential in modulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in endothelial cells and neuronal cells, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its efficacy in targeting specific cellular processes and pathways.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nictoflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of nictoflorin involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity nictoflorin .

Types of Reactions:

    Oxidation: Nictoflorin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert nictoflorin into its reduced forms.

    Substitution: Nictoflorin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .

Scientific Research Applications

Nictoflorin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Rutin
  • Quercetin-3-O-rutinoside
  • Kaempferol-3-O-glucoside

Nictoflorin’s unique glycosidic linkage and specific biological activities make it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTATXGUCZHCSNG-QHWHWDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938804
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17650-84-9
Record name Kaempferol 3-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17650-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-rutinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KAEMPFEROL-3-O-RUTINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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